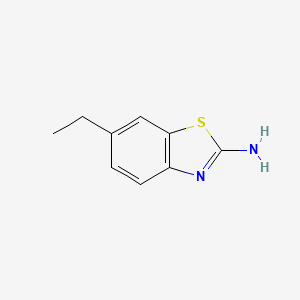

6-Ethyl-1,3-benzothiazol-2-amine

Description

The exact mass of the compound 6-Ethyl-1,3-benzothiazol-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Ethyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDOQGXRBLPHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354418 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21224-16-8 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-Ethyl-1,3-benzothiazol-2-amine from 4-ethylaniline

An In-depth Technical Guide to the Synthesis of 6-Ethyl-1,3-benzothiazol-2-amine from 4-Ethylaniline

Abstract

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to produce 6-Ethyl-1,3-benzothiazol-2-amine, starting from the readily available precursor, 4-ethylaniline. We present detailed experimental protocols for the two most common and effective methods: the direct one-pot thiocyanation (Hugerschoff reaction) and the two-step synthesis via an N-arylthiourea intermediate. This document includes comparative data tables, detailed reaction mechanisms, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

Benzothiazoles, particularly 2-aminobenzothiazole derivatives, are a cornerstone in heterocyclic chemistry and drug discovery. Their unique bicyclic structure has been incorporated into agents with anticancer, antimicrobial, and anticonvulsant properties.[2] The compound 6-Ethyl-1,3-benzothiazol-2-amine is a valuable derivative, and its synthesis from 4-ethylaniline is a key transformation for creating libraries of potential therapeutic agents. The classical and most direct synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with a thiocyanate salt in the presence of an oxidizing agent like bromine.[1] An alternative and highly reliable route proceeds through the formation and subsequent oxidative cyclization of an N-(4-ethylphenyl)thiourea intermediate.[3][4] This guide will detail both pathways.

Overview of Synthetic Pathways

The conversion of 4-ethylaniline to 6-Ethyl-1,3-benzothiazol-2-amine can be achieved primarily through two distinct and effective pathways.

Caption: High-level overview of the two primary synthetic routes.

Experimental Protocols

Method A: Direct One-Pot Thiocyanation (Hugerschoff Reaction)

This method is the most direct approach, involving the in-situ generation of thiocyanogen which then reacts with the aniline.[1][5]

Materials:

-

4-Ethylaniline

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

-

Ice

-

Ethanol (for recrystallization)

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-ethylaniline (1 equivalent) and ammonium thiocyanate (1 equivalent) in glacial acetic acid.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the mixture carefully with a suitable base (e.g., 10% NaOH solution or concentrated NH₄OH) to a pH of 7-8.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-Ethyl-1,3-benzothiazol-2-amine.

Caption: Step-by-step experimental workflow for the direct synthesis.

Method B: Two-Step Synthesis via Arylthiourea Intermediate

This method offers potentially higher yields and purity by isolating the intermediate thiourea before cyclization.

Step 1: Synthesis of N-(4-ethylphenyl)thiourea

Materials:

-

4-Ethylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Protocol:

-

In a round-bottom flask, add 4-ethylaniline (1 eq.), concentrated HCl (2.5 eq.), and water.

-

Heat the mixture under reflux for 30 minutes to form the aniline hydrochloride salt.

-

Add ammonium thiocyanate (1.2 eq.) to the mixture.

-

Continue to reflux for 4-5 hours, during which the thiourea will precipitate.

-

Cool the reaction mixture, filter the solid product, wash with cold water, and dry.

-

The crude N-(4-ethylphenyl)thiourea can be used directly in the next step or recrystallized from aqueous ethanol.

Step 2: Oxidative Cyclization to 6-Ethyl-1,3-benzothiazol-2-amine

Materials:

-

N-(4-ethylphenyl)thiourea (from Step 1)

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or Glacial Acetic Acid

-

Sodium thiosulfate (for quenching excess bromine)

Protocol:

-

Suspend or dissolve the N-(4-ethylphenyl)thiourea (1 eq.) in chloroform.[4]

-

Cool the mixture in an ice bath.

-

Add a solution of bromine (1 eq.) in chloroform dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of HBr gas ceases.

-

Cool the reaction mixture. If a precipitate (the hydrobromide salt of the product) forms, filter it.

-

Wash the filtrate with a sodium thiosulfate solution to remove excess bromine, then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Combine the crude product with the filtered salt, treat with a base (e.g., ammonium hydroxide) to get the free amine, filter, wash, and dry.

-

Purify by recrystallization from ethanol.

Quantitative Data Summary

While specific yield data for 6-Ethyl-1,3-benzothiazol-2-amine is not extensively published, the following table summarizes typical outcomes for the synthesis of various 2-aminobenzothiazoles from substituted anilines, providing a benchmark for expected results.

| Aniline Substrate | Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Direct Thiocyanation | NH₄SCN, Br₂ | Glacial Acetic Acid | ~6 | ~70-80% | General Procedure[5] |

| 4-Fluoro-3-chloro aniline | Via Thiourea | Br₂ | Chloroform | ~3 | Not Specified | [4] |

| 3-Methylaniline | Mechanochemical | (NH₄)₂S₂O₈, NH₄SCN | Solvent-free | 1.5 | 65% | [6][7] |

| 4-Substituted Anilines | Direct Thiocyanation | KSCN, Br₂ | Acetic Acid | 16 | Varies | [1] |

| Arylthioureas | Oxidative Cyclization | Benzyltrimethylammonium tribromide | Dichloromethane | Not Specified | Moderate to Excellent | [3] |

Reaction Mechanism: The Hugerschoff Reaction

The direct synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of a reactive electrophile, its attack on the aromatic ring, and subsequent intramolecular cyclization.

Caption: Simplified mechanism of the direct thiocyanation and cyclization.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Biological Potential of 2-Amino-6-alkylbenzothiazoles, with a Focus on 2-Amino-6-methylbenzothiazole as a Surrogate for 2-Amino-6-ethylbenzothiazole

Disclaimer: Direct experimental data for 2-amino-6-ethylbenzothiazole is limited in publicly available literature. This guide utilizes data from the closely related and well-characterized analog, 2-amino-6-methylbenzothiazole, as a representative model due to their high structural similarity. The properties and activities of the ethyl derivative are expected to be comparable, but direct experimental verification is recommended.

Core Chemical Properties

2-Amino-6-methylbenzothiazole is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of dyes and biologically active compounds.[1][2] Its chemical structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a methyl group at the 6-position.

The key physicochemical properties of 2-amino-6-methylbenzothiazole are summarized below. This data is essential for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂S | [1][2][3] |

| Molecular Weight | 164.23 g/mol | [2][3] |

| Melting Point | 140-142 °C | [1][2][3] |

| Boiling Point (Predicted) | 322.0 ± 35.0 °C | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in Methanol, Chloroform, DMSO, Acetone | [1][4] |

| pKa (Predicted) | 4.41 ± 0.10 | [1] |

| CAS Number | 2536-91-6 | [2][3] |

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-amino-6-methylbenzothiazole. While detailed spectra are proprietary or found in specialized databases, characteristic spectral features can be summarized.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would characteristically show signals for the aromatic protons on the benzothiazole ring system, a singlet for the methyl group protons, and a broad singlet for the amino group protons.[5]

-

IR Spectroscopy: The infrared spectrum typically displays characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-S stretching.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[5]

Synthesis and Reactivity

The most common and versatile method for synthesizing 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[6][7] This electrophilic cyclization is a cornerstone for creating the benzothiazole scaffold.

Experimental Protocol: Synthesis of 2-Amino-6-substituted Benzothiazoles

-

Thiocyanation of Aniline: A solution of the appropriately substituted aniline (e.g., p-toluidine for the 6-methyl derivative) is prepared in glacial acetic acid.[5][8]

-

Addition of Thiocyanate: Potassium thiocyanate (KSCN) is added to the solution, and the mixture is stirred.[5][8]

-

Cyclization with Bromine: The mixture is cooled (typically to below 10 °C), and a solution of bromine in glacial acetic acid is added dropwise with continuous stirring.[6][8] This initiates the oxidative cyclization to form the benzothiazole ring.

-

Work-up: The reaction mixture is stirred for several hours and then poured into water. The resulting mixture is neutralized with an aqueous base (e.g., ammonia solution) to precipitate the crude product.[8]

-

Purification: The solid product is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to yield the purified 2-amino-6-substituted benzothiazole.[8]

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-6-methylbenzothiazole CAS#: 2536-91-6 [m.chemicalbook.com]

- 3. 2-Amino-6-methylbenzothiazole 98 2536-91-6 [sigmaaldrich.com]

- 4. 2-Amino-6-methylbenzothiazole | CAS:2536-91-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

6-Ethyl-1,3-benzothiazol-2-amine CAS number and supplier

CAS Number: 21224-16-8

This technical guide provides a comprehensive overview of 6-Ethyl-1,3-benzothiazol-2-amine, a member of the versatile 2-aminobenzothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, analytical characterization, potential biological activities, and commercial sourcing.

Chemical and Physical Properties

While specific experimental data for 6-Ethyl-1,3-benzothiazol-2-amine is not extensively available in public literature, the general properties of 2-aminobenzothiazoles can be referenced. These compounds are typically solids at room temperature with melting points influenced by the nature of the substituent on the benzene ring. They exhibit limited solubility in water but are generally soluble in organic solvents.

Synthesis and Manufacturing

The synthesis of 6-Ethyl-1,3-benzothiazol-2-amine follows established methodologies for the preparation of 6-substituted-2-aminobenzothiazoles. A common and effective route involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.

A general synthetic scheme is presented below:

Caption: General synthesis pathway for 6-Ethyl-1,3-benzothiazol-2-amine.

Experimental Protocol: General Synthesis of 6-Substituted-1,3-benzothiazol-2-amines

This protocol is a generalized procedure and may require optimization for the specific synthesis of 6-Ethyl-1,3-benzothiazol-2-amine.

-

Reaction Setup: To a solution of the corresponding p-substituted aniline (e.g., 4-ethylaniline) in glacial acetic acid, add potassium thiocyanate and stir at room temperature.

-

Halogenation: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture. The temperature should be monitored and controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-substituted-1,3-benzothiazol-2-amine.

Analytical Characterization

The structural confirmation and purity assessment of 6-Ethyl-1,3-benzothiazol-2-amine can be achieved using a combination of standard analytical techniques.

| Technique | Purpose | Expected Observations (based on related compounds) |

| ¹H NMR | To determine the number and types of protons. | Aromatic protons in the benzothiazole ring system, signals for the ethyl group (a quartet and a triplet), and a broad singlet for the amine protons. |

| ¹³C NMR | To identify the carbon skeleton. | Resonances for the aromatic carbons of the benzothiazole core and the aliphatic carbons of the ethyl group. |

| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching. |

| Mass Spec | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| HPLC | To assess purity. | A single major peak indicating the purity of the compound. |

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC): [1]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common choice.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): [1]

-

Column: A non-polar or medium-polarity capillary column is suitable.

-

Carrier Gas: Helium is typically used.

-

Ionization: Electron Impact (EI) is a common ionization method.

Potential Biological Activities and Signaling Pathways

While specific biological data for 6-Ethyl-1,3-benzothiazol-2-amine is limited, the 2-aminobenzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been investigated for their potential as:

-

Anticonvulsants: Some 2-aminobenzothiazole derivatives have shown promising anticonvulsant activity, potentially through the inhibition of carbonic anhydrase.[2][3]

-

Kinase Inhibitors: This class of compounds has been explored as inhibitors of various kinases, which are key targets in cancer therapy.[4][5][6]

-

Anticancer Agents: 2-Aminobenzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[7][8]

-

Neuroprotective Agents: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this scaffold.[9]

A simplified representation of a potential kinase inhibition pathway is shown below:

Caption: Potential mechanism of action via kinase inhibition.

Suppliers

6-Ethyl-1,3-benzothiazol-2-amine (CAS: 21224-16-8) is available from various chemical suppliers. A partial list includes:

-

AK Scientific

-

BLDpharm

-

Echemi

-

Hangzhou J&H Chemical Co., Ltd.

-

Molport

It is recommended to contact these suppliers directly for current pricing, availability, and purity specifications.

Conclusion

6-Ethyl-1,3-benzothiazol-2-amine is a valuable building block for medicinal chemistry and drug discovery. While specific data on this compound is emerging, the broader class of 2-aminobenzothiazoles demonstrates significant therapeutic potential across various disease areas. Further research into the specific biological activities and mechanisms of action of this particular derivative is warranted to fully explore its potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

An In-depth Technical Guide on the Solubility of 6-Ethyl-1,3-benzothiazol-2-amine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 6-Ethyl-1,3-benzothiazol-2-amine in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted solubility based on the known properties of analogous compounds and the principles of physical organic chemistry. Furthermore, it furnishes detailed, generalized experimental protocols for the systematic determination of these crucial physicochemical parameters.

Introduction to the Solubility of Benzothiazole Derivatives

The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science, recognized for its relative stability and diverse pharmacological activities. The solubility of any specific derivative, such as 6-Ethyl-1,3-benzothiazol-2-amine, is fundamentally governed by the nature and position of its substituents. The ethyl group at the 6-position and the amine group at the 2-position significantly influence its interactions with different organic solvents. The principle of "like dissolves like" is central to predicting the solubility of this compound. As a molecule with both a nonpolar aromatic system and a polar amino group, its solubility will vary across the spectrum of organic solvents.

Predicted Solubility Profile of 6-Ethyl-1,3-benzothiazol-2-amine

Based on its chemical structure, 6-Ethyl-1,3-benzothiazol-2-amine is anticipated to exhibit good solubility in a range of common organic solvents. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO)[1]. Similarly, a closely related analog, 6-propyl-1,3-benzothiazol-2-amine, is reported to be soluble in ethanol and freely soluble in DMSO[2]. The presence of the ethyl group in 6-Ethyl-1,3-benzothiazol-2-amine enhances its lipophilicity compared to the unsubstituted 2-aminobenzothiazole, suggesting favorable solubility in less polar organic solvents.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of 6-Ethyl-1,3-benzothiazol-2-amine in a selection of representative organic solvents. It is critical to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Non-Polar Solvents | Toluene | Soluble | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound. |

| Hexane | Sparingly Soluble | Limited interaction with the aromatic and heterocyclic portions of the molecule. | |

| Polar Aprotic Solvents | Dichloromethane (DCM) | Soluble | Good balance of polarity to dissolve the compound. |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution. | |

| Acetone | Soluble | The polar ketone group can interact with the benzothiazole moiety. | |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. | |

| Polar Protic Solvents | Methanol | Soluble | Can act as a hydrogen bond donor and acceptor, interacting with the amine group. |

| Ethanol | Soluble | Similar to methanol, favorable interactions with the polar functionalities of the molecule are expected. | |

| Isopropanol | Soluble | The lower polarity compared to ethanol may slightly alter solubility but is still expected to be a good solvent. |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic (equilibrium) solubility of 6-Ethyl-1,3-benzothiazol-2-amine in various organic solvents.

3.1. Materials and Equipment

-

6-Ethyl-1,3-benzothiazol-2-amine (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks and pipettes (calibrated)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of handling the chosen vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 6-Ethyl-1,3-benzothiazol-2-amine in a suitable solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) to construct a calibration curve of response versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid 6-Ethyl-1,3-benzothiazol-2-amine to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 6-Ethyl-1,3-benzothiazol-2-amine in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of thermodynamic solubility.

Conclusion

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectra of 6-Ethyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of 6-Ethyl-1,3-benzothiazol-2-amine. While specific, experimentally verified spectral data for this compound is not publicly available, this document outlines the expected ¹H and ¹³C NMR data based on established principles and analysis of analogous structures. Furthermore, it details standardized experimental protocols for data acquisition and presents logical workflows for the synthesis and analysis of the target compound.

Predicted ¹H and ¹³C NMR Spectral Data

The precise chemical shifts and coupling constants for 6-Ethyl-1,3-benzothiazol-2-amine can be predicted with a reasonable degree of accuracy by examining the spectral data of similar substituted 2-aminobenzothiazoles. The electron-donating and aromatic nature of the benzothiazole ring system, along with the substituents, dictates the chemical environment of each nucleus. The following tables summarize the anticipated chemical shift ranges for the protons and carbons of 6-Ethyl-1,3-benzothiazol-2-amine.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethyl-1,3-benzothiazol-2-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| Ar-H (H-4, H-5, H-7) | 6.8 - 7.5 | Multiplet | - |

| -CH₂- (Ethyl) | 2.6 - 2.8 | Quartet | 7.0 - 8.0 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethyl-1,3-benzothiazol-2-amine

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C=N (C-2) | 165 - 170 |

| Ar-C (quaternary) | 125 - 150 |

| Ar-CH | 110 - 125 |

| -CH₂- (Ethyl) | 28 - 32 |

| -CH₃ (Ethyl) | 15 - 20 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices for the characterization of novel organic compounds.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of crystalline 6-Ethyl-1,3-benzothiazol-2-amine is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

-

Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (0 ppm for both ¹H and ¹³C NMR).

-

Filtration: The solution is filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent instrument.

-

¹H NMR Spectroscopy:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is utilized.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

To ensure a high signal-to-noise ratio, 16 to 64 scans are typically accumulated.

-

-

¹³C NMR Spectroscopy:

-

The spectrometer is tuned to the carbon frequency (approximately 100 MHz for a 400 MHz instrument).

-

A proton-decoupled pulse program with a nuclear Overhauser effect (NOE) is employed.

-

Typical acquisition parameters include a spectral width of 200-240 ppm, a 30° pulse width, and a relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (1024 to 4096) are required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing

The raw Free Induction Decay (FID) data is processed using appropriate NMR software (e.g., TopSpin, Mnova). The processing steps include:

-

Apodization: Application of an exponential window function to improve the signal-to-noise ratio.

-

Fourier Transformation: Conversion of the time-domain data (FID) to the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manual or automatic correction of the spectrum to ensure proper peak shapes and a flat baseline.

-

Referencing: Calibration of the chemical shift axis using the TMS signal at 0 ppm.

Visualizations

The following diagrams illustrate a plausible synthetic pathway for 6-Ethyl-1,3-benzothiazol-2-amine and the general workflow for its NMR analysis.

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 6-Ethyl-1,3-benzothiazol-2-amine

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the mass spectrometry analysis of 6-Ethyl-1,3-benzothiazol-2-amine. This document provides a foundational understanding of the expected mass spectral behavior of this compound, outlines detailed experimental protocols, and presents data in a clear, accessible format to support research and development activities.

Predicted Mass Spectral Data

Due to the limited availability of direct mass spectral data for 6-Ethyl-1,3-benzothiazol-2-amine in the public domain, this guide presents a predicted fragmentation pattern based on the known mass spectrometry of the core 2-aminobenzothiazole structure and established fragmentation principles of ethyl-substituted aromatic compounds.

The molecular formula for 6-Ethyl-1,3-benzothiazol-2-amine is C₉H₁₀N₂S, with a predicted monoisotopic mass of approximately 178.0565 Da. The nominal mass is 178 Da.

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) and Fragment Ions for 6-Ethyl-1,3-benzothiazol-2-amine

| Predicted m/z | Proposed Fragment Ion | Description of Neutral Loss |

| 178 | [M]⁺˙ / [M+H]⁺ | Molecular Ion / Protonated Molecule |

| 163 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group (β-cleavage) |

| 150 | [M-C₂H₄]⁺˙ | Loss of ethylene via McLafferty-type rearrangement or cleavage |

| 135 | [C₇H₅NS]⁺ | Loss of the ethyl group and an amino group hydrogen |

Note: The relative intensities of these peaks will be dependent on the ionization technique and energy used.

Experimental Protocols

The following protocols are representative of standard methodologies for the mass spectrometric analysis of small molecules like 6-Ethyl-1,3-benzothiazol-2-amine and are based on techniques reported for similar benzothiazole derivatives.[1]

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 6-Ethyl-1,3-benzothiazol-2-amine and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL. For high-sensitivity instruments, lower concentrations may be appropriate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of benzothiazole derivatives, providing separation and sensitive detection.[1][2]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program: A typical gradient might start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.[1]

-

Ionization Mode: Positive ion mode is generally preferred for aminobenzothiazoles due to the basicity of the amino group, which readily accepts a proton.

-

Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) or all-ions fragmentation to obtain structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile derivatives or when derivatization is employed, GC-MS can be a viable alternative.

-

Gas Chromatograph: A standard GC system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

-

Mass Spectrometer: An electron ionization (EI) source.

-

Ionization Energy: Standard 70 eV.

-

Data Acquisition: Full scan mode from m/z 40 to 400.

Visualizing the Process and Fragmentation

To further elucidate the analytical workflow and the predicted fragmentation, the following diagrams are provided.

Caption: General workflow for LC-MS analysis of 6-Ethyl-1,3-benzothiazol-2-amine.

Caption: Predicted fragmentation pathway for 6-Ethyl-1,3-benzothiazol-2-amine.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrometric analysis of 6-Ethyl-1,3-benzothiazol-2-amine. By leveraging established fragmentation patterns of related structures and standard analytical protocols, researchers can effectively approach the characterization of this and similar molecules. The provided workflows and predicted data serve as a valuable resource for method development and data interpretation in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the FTIR Spectroscopic Data of 2-amino-6-ethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Predicted FTIR Spectroscopic Data for 2-amino-6-ethylbenzothiazole

The following table summarizes the predicted characteristic infrared absorption bands for 2-amino-6-ethylbenzothiazole. These predictions are derived from the known spectral data of 2-aminobenzothiazole and its derivatives, taking into account the vibrational modes of the benzothiazole core and the influence of the 2-amino and 6-ethyl substituents.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3200 | Medium - Strong | N-H asymmetric & symmetric stretching | 2-Amino group |

| 3100 - 3000 | Medium | Aromatic C-H stretching | Benzothiazole ring |

| 2975 - 2850 | Medium | Aliphatic C-H stretching (asymmetric & symmetric) | 6-Ethyl group (CH₃, CH₂) |

| ~1630 | Strong | C=N stretching | Thiazole ring |

| 1600 - 1450 | Medium - Strong | C=C aromatic ring stretching | Benzothiazole ring |

| ~1445 | Medium | C-N stretching | 2-Amino group |

| ~1275 | Medium | C-S stretching | Thiazole ring |

| 890 - 810 | Strong | Aromatic C-H out-of-plane bending | Substituted benzene ring |

Comparative FTIR Data of Related Benzothiazole Derivatives

To substantiate the predictions for 2-amino-6-ethylbenzothiazole, the following table presents experimental FTIR data from closely related, published compounds. This comparative data allows for a more confident assignment of the expected vibrational frequencies.

| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) | Reference |

| N-(2-Aminobenzothiazole) methacrylamide copolymer | - | - | 1536 | 1448 | - | 1235 | - | [1] |

| 2-amino-6-chlorobenzothiazole | - | ~3050 | 1632.51 | - | 1444.86 | 1274.83 | 815.14, 889.62 | [2] |

| 2-amino-6-fluorobenzothiazole derivatives | - | - | ~1601 | ~1500 | - | ~1186 | - | [3] |

| General 2-aminobenzothiazole derivatives | 3360 - 3270 | 3140 - 3060 | - | - | - | - | - | [4][5][6] |

Note: The exact wavenumber for a specific vibrational mode can vary depending on the molecular environment and the physical state of the sample.

Experimental Protocol for FTIR Analysis

A standard and reliable method for obtaining the FTIR spectrum of a solid sample like 2-amino-6-ethylbenzothiazole is the Potassium Bromide (KBr) pellet technique.[7][8]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Spatula and weighing paper

-

Sample of 2-amino-6-ethylbenzothiazole

-

Desiccator for storage

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the 2-amino-6-ethylbenzothiazole sample.

-

In a clean, dry agate mortar, grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.[7]

-

-

Mixing with KBr:

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[7]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

First, run a background spectrum with an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental interferences.

-

Then, acquire the FTIR spectrum of the sample pellet. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will show absorption bands corresponding to the vibrational modes of the 2-amino-6-ethylbenzothiazole molecule.

-

Identify and label the significant peaks and compare them with the predicted values and data from related compounds for structural confirmation.

-

Workflow for FTIR Analysis of 2-amino-6-ethylbenzothiazole

The following diagram illustrates the logical workflow for the FTIR analysis of a novel compound like 2-amino-6-ethylbenzothiazole.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

An In-depth Technical Guide on the Theoretical Properties of 6-Ethyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data specifically for 6-Ethyl-1,3-benzothiazol-2-amine is limited. This guide summarizes the available information and provides theoretical properties based on computational predictions and data from closely related analogs to offer pertinent insights for research and drug development.

Core Physicochemical and Hazard Properties

6-Ethyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole, a class of compounds with known biological activities.[1][2][3] Its core properties are crucial for handling, formulation, and further research.

| Property | Value | Source |

| CAS Number | 21224-16-8 | [4] |

| Molecular Formula | C₉H₁₀N₂S | [4] |

| Molecular Weight | 178.25 g/mol | [4] |

| Boiling Point | No data available | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

| SMILES Code | NC1=NC2=CC=C(CC)C=C2S1 | [4] |

Hazard and Safety Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Ethyl-1,3-benzothiazol-2-amine is associated with the following hazard statements, with a "Warning" signal word[4]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Predicted Physicochemical and Pharmacokinetic Properties

Due to the scarcity of experimental data, computational models provide valuable estimates for the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Ethyl-1,3-benzothiazol-2-amine. These predictions are essential for assessing its drug-likeness and potential pharmacokinetic profile.

| Parameter | Predicted Value | Description |

| LogP (o/w) | 2.59 | Octanol-water partition coefficient, indicating lipophilicity. |

| Water Solubility | 0.45 g/L | Predicted solubility in water at 25°C. |

| pKa (strongest basic) | 4.25 | Ionization constant, indicating the molecule will be protonated in acidic environments. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | A measure of the surface area of polar atoms, related to drug transport properties. |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 1 | |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Yes | Predicted to be capable of crossing the blood-brain barrier. |

| CYP2D6 Inhibitor | Yes | Predicted to be an inhibitor of the cytochrome P450 2D6 enzyme. |

Note: These values are computationally predicted and require experimental validation.

Synthesis and Characterization Protocols

Proposed Synthesis Protocol

The synthesis of 2-aminobenzothiazoles typically involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic solvent like acetic acid.[1][5][6]

Reaction: 4-Ethylaniline + Potassium Thiocyanate + Bromine → 6-Ethyl-1,3-benzothiazol-2-amine

Detailed Steps:

-

Thiocyanate Formation: Dissolve 4-ethylaniline (1.0 eq) and potassium thiocyanate (2.0-4.0 eq) in glacial acetic acid. Stir the mixture at a reduced temperature (e.g., 20°C).

-

Cyclization: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture over a period of 20-30 minutes, maintaining the temperature.

-

Reaction Completion: Stir the mixture for several hours (e.g., 21 hours) at room temperature to allow the reaction to complete.

-

Work-up: Pour the reaction mixture into a cold ammonium hydroxide solution to neutralize the acid and precipitate the crude product.

-

Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 6-Ethyl-1,3-benzothiazol-2-amine.

Caption: Proposed Synthesis Workflow.

Quality Control and Structural Elucidation Protocols

Standard analytical techniques are required to confirm the identity and purity of the synthesized compound.[7]

| Technique | Protocol Summary | Expected Outcome |

| ¹H and ¹³C NMR | Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 300-600 MHz NMR spectrometer. | The ¹H NMR spectrum should show characteristic peaks for the ethyl group protons and the aromatic protons. The ¹³C NMR will confirm the number of unique carbon environments. |

| Mass Spectrometry (MS) | Analyze the sample using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight. | The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of 178.25 g/mol . |

| FTIR Spectroscopy | Analyze a small amount of the solid sample using an FTIR spectrometer. | The spectrum should display characteristic absorption bands for N-H (amine), C=N (thiazole), and aromatic C-H and C=C stretching vibrations. |

| HPLC | Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector. | A single sharp peak in the chromatogram indicates high purity. The retention time is a characteristic property under specific conditions. |

| Melting Point | Determine the melting point using a calibrated melting point apparatus. | A sharp melting range indicates high purity of the crystalline solid. |

Potential Biological Activity and Screening Strategy

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][8][9][10][11][12][13] The 2-aminobenzothiazole scaffold, in particular, has been identified as a privileged structure in medicinal chemistry.

Areas of Potential Therapeutic Interest

Based on the activities of structurally related compounds, 6-Ethyl-1,3-benzothiazol-2-amine could be investigated for:

-

Anticancer Activity: Many 2-aminobenzothiazole derivatives show potent activity against various cancer cell lines.[13]

-

Antimicrobial Activity: The benzothiazole nucleus is a key component of compounds with activity against bacteria, including Mycobacterium tuberculosis.[8][14]

-

Neuroprotective Effects: Riluzole, a 2-aminobenzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the potential for this class of compounds in neurological disorders.[1]

General Biological Screening Workflow

A typical workflow for evaluating the biological activity of a novel small molecule like 6-Ethyl-1,3-benzothiazol-2-amine would follow a hierarchical approach.[15]

Caption: High-Level Biological Screening Cascade.

Experimental Protocol for Primary Screening:

-

Assay Development: Choose a relevant in vitro assay based on the therapeutic hypothesis (e.g., a cancer cell viability assay, a bacterial growth inhibition assay). Optimize the assay for high-throughput screening (HTS) using positive and negative controls.[7][15]

-

Compound Plating: Prepare assay plates by dispensing the test compound at a single, high concentration (e.g., 10-50 µM).

-

Assay Execution: Add cells or reagents to the plates and incubate for a defined period.

-

Data Acquisition: Read the plates using an appropriate instrument (e.g., a plate reader for absorbance or fluorescence).

-

Hit Identification: Identify compounds that show activity beyond a predefined threshold (e.g., >50% inhibition) as "primary hits." These hits would then proceed to dose-response studies and further validation.[15]

References

- 1. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rjpbcs.com [rjpbcs.com]

- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of 2-Aminobenzothiazole: A Technical Guide to its Discovery, History, and Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of 2-aminobenzothiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, biological activities, and mechanisms of action of this pivotal class of heterocyclic compounds.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 2-aminobenzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring with an amino group at the 2-position, has emerged as a "privileged scaffold" in the field of drug discovery.[1] Its unique structural features and synthetic accessibility have made it a versatile platform for the development of a wide array of therapeutic agents with diverse biological activities.[1][2] These compounds have demonstrated significant potential in areas such as oncology, infectious diseases, and neurodegenerative disorders.[3][4] This guide provides a technical overview of the historical development of 2-aminobenzothiazole derivatives, from their initial synthesis to their contemporary applications in medicine.

Discovery and Early History

The journey of the benzothiazole nucleus began in the late 19th century. In 1879, August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles.[3] One of the foundational methods for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas with bromine.[3] This and other early synthetic methods, such as the Jacobson synthesis, laid the groundwork for the exploration of this chemical space.[1]

Initially, the applications of benzothiazole derivatives were primarily in the dye industry. However, the latter half of the 20th century witnessed a surge of interest in their pharmacological potential, leading to the discovery of their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the 2-aminobenzothiazole core is a cornerstone of its chemistry. Several methods have been developed, with the Hugerschoff reaction being one of the most historically significant.

The Hugerschoff Synthesis of 2-Aminobenzothiazole

This method relies on the intramolecular electrophilic substitution of an arylthiourea, induced by an oxidizing agent like bromine.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole via Hugerschoff Reaction

-

Materials: Phenylthiourea, Chloroform, Bromine.

-

Procedure:

-

A solution of phenylthiourea in chloroform is prepared.

-

A solution of bromine in chloroform is added dropwise to the phenylthiourea solution with constant stirring at room temperature.

-

The reaction mixture is then gently refluxed until the evolution of hydrogen bromide gas ceases.

-

Upon cooling, the 2-aminobenzothiazole hydrobromide salt precipitates out of the solution.

-

The precipitate is collected by filtration and washed with a small amount of cold chloroform.

-

The free base of 2-aminobenzothiazole is obtained by treating the hydrobromide salt with a suitable base, such as aqueous sodium carbonate, followed by extraction and purification.

-

This is a generalized protocol based on historical descriptions. Specific conditions such as concentrations, reaction times, and purification methods may vary.

Modern Synthetic Approaches

Contemporary methods for the synthesis of 2-aminobenzothiazole and its derivatives often focus on improving efficiency, yield, and environmental friendliness. These include microwave-assisted synthesis, the use of solid-phase supports, and the development of one-pot reactions.[6][7]

Biological Activities and Therapeutic Applications

2-Aminobenzothiazole derivatives have demonstrated a remarkable range of biological activities, leading to their investigation for various therapeutic applications.

Antimicrobial Activity

A significant area of research has focused on the antibacterial and antifungal properties of 2-aminobenzothiazole derivatives.[5] These compounds have shown efficacy against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1][8]

Table 1: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| A07 | S. aureus (ATCC 25323) | 15.6 | [1] |

| A07 | E. coli (ATCC 35218) | 7.81 | [1] |

| 41c | E. coli | 3.1 | [2] |

| 41c | P. aeruginosa | 6.2 | [2] |

| 66c | P. aeruginosa | 3.1-6.2 | [2] |

| 66c | S. aureus | 3.1-6.2 | [2] |

| 66c | E. coli | 3.1-6.2 | [2] |

| 19a | E. faecalis | 3.13 µM | [2] |

| 19b | E. faecalis | 3.13 µM | [2] |

| 159 | S. aureus | 6.25 |[2] |

Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1n | Candida albicans | 4-8 | [8] |

| 1o | Candida albicans | 4-8 | [8] |

| 1n | Candida parapsilosis | 4-8 | [8] |

| 1o | Candida parapsilosis | 4-8 | [8] |

| 1n | Candida tropicalis | 4-8 | [8] |

| 1o | Candida tropicalis | 4-8 |[8] |

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been investigated as potential anticancer agents.[3][9] They have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms.

Table 3: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| OMS5 | Lung Cancer (A549) | 22.13 - 61.03 | [9] |

| OMS14 | Lung Cancer (A549) | 22.13 - 61.03 | [9] |

| OMS5 | Breast Cancer (MCF-7) | 22.13 - 61.03 | [9] |

| OMS14 | Breast Cancer (MCF-7) | 22.13 - 61.03 |[9] |

Other Biological Activities

Beyond antimicrobial and anticancer effects, derivatives have been explored for their anti-inflammatory, anticonvulsant, and neuroprotective properties.[10][11] Notably, Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).[3]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with a variety of molecular targets.

Inhibition of Bacterial Enzymes

Several antibacterial 2-aminobenzothiazole derivatives exert their effects by inhibiting essential bacterial enzymes.

-

DNA Gyrase: Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication, thereby halting bacterial growth.[2]

-

Dihydropteroate Synthase (DHPS): This enzyme is a key component of the bacterial folate biosynthesis pathway. Inhibition of DHPS by sulfonamide-containing 2-aminobenzothiazole derivatives disrupts the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis.[2]

Anticancer Mechanisms

The anticancer effects of 2-aminobenzothiazole derivatives are often multifactorial, involving the modulation of various signaling pathways critical for cancer cell survival and proliferation. Some derivatives have been shown to inhibit protein kinases such as PI3K.[9]

Conclusion and Future Perspectives

From its early discovery to its current status as a privileged scaffold in medicinal chemistry, the 2-aminobenzothiazole core has demonstrated enduring significance. The continuous development of novel synthetic methodologies and a deeper understanding of the molecular targets and mechanisms of action of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility of this scaffold ensures that it will remain a focal point of research in the quest for treatments for a wide range of human diseases.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. facm.ucl.ac.be [facm.ucl.ac.be]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 6-Ethyl-1,3-benzothiazol-2-amine

Disclaimer: Publicly available, in-depth experimental stability data for 6-Ethyl-1,3-benzothiazol-2-amine is limited. This guide provides a comprehensive overview based on information from safety data sheets, supplier recommendations, and established principles of organic chemistry for similar molecular structures. The experimental protocols described are generalized best practices for conducting stability assessments.

Introduction

6-Ethyl-1,3-benzothiazol-2-amine is a heterocyclic aromatic amine containing a benzothiazole core. This class of compounds is of significant interest in medicinal chemistry and materials science due to its wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The stability and proper storage of such compounds are critical to ensure their integrity, purity, and performance in research and development applications. This guide outlines the known storage conditions, potential degradation pathways, and standardized methodologies for evaluating the stability of 6-Ethyl-1,3-benzothiazol-2-amine.

Recommended Storage and Handling

Based on available safety data sheets and supplier information, the following conditions are recommended for the storage and handling of 6-Ethyl-1,3-benzothiazol-2-amine to maintain its quality.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale and References |

| Temperature | Room temperature.[3] | Avoidance of excessive heat which can accelerate thermal degradation.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3] | To prevent oxidative degradation from atmospheric oxygen. |

| Light | Keep in a dark place.[3] | To prevent photodegradation initiated by UV or visible light. |

| Container | Tightly closed container.[5][6][7][8] | To prevent exposure to moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated place.[5][6][7] | To ensure safety and mitigate the accumulation of any potential volatile degradation products. |

| Incompatible Materials | Oxidizing agents.[7] | Risk of vigorous reactions and degradation of the compound. |

Potential Degradation Pathways

-

Oxidative Degradation: The amine group and the electron-rich benzothiazole ring system are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[9] Degradation products may include N-oxides, hydroxylated derivatives, or ring-opened products. The presence of an ethyl group may also provide a site for oxidative attack.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.[10][11] The stability of the thiazole ring can be compromised, potentially leading to fragmentation or polymerization.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This can lead to the formation of reactive radical species and subsequent degradation of the molecule.

-

Hydrolytic Degradation: Although generally stable, under certain pH and temperature conditions, the thiazole ring could be susceptible to hydrolysis, though this is less common for this ring system compared to others.

A logical diagram illustrating these potential degradation routes is provided below.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of 6-Ethyl-1,3-benzothiazol-2-amine, a series of standardized experiments should be conducted. These typically involve subjecting the compound to forced degradation conditions and analyzing the formation of degradants over time.

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.

Table 2: Typical Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |

| Oxidative | Treat the compound with 3% H₂O₂ at room temperature for 24-48 hours. |

| Thermal | Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C) for 48 hours. |

| Photolytic | Expose the compound (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period. |

A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

-

Temperature: 25°C.

The workflow for a typical stability study is illustrated in the diagram below.

Conclusion

While specific experimental data on the stability of 6-Ethyl-1,3-benzothiazol-2-amine is not extensively published, adherence to the general storage and handling guidelines derived from available safety data is paramount for preserving its integrity. For applications requiring a comprehensive understanding of its stability profile, a systematic study involving forced degradation and the development of a stability-indicating analytical method is recommended. Such studies are essential for establishing a definitive shelf-life and ensuring the reliability of experimental results in research and drug development.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. msds.evonik.com [msds.evonik.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. researchgate.net [researchgate.net]

Methodological & Application

detailed protocol for the synthesis of 6-Ethyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Ethyl-1,3-benzothiazol-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hugershoff reaction, which involves the cyclization of an arylthiourea intermediate. This protocol adapts a known procedure for a similar analog, providing a reliable method for obtaining the target compound. Included are the necessary reagents, step-by-step instructions, and guidelines for the characterization of the final product.

Introduction

2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent at the 6-position of the benzothiazole ring can significantly influence the pharmacological profile of the molecule. The synthesis of 6-Ethyl-1,3-benzothiazol-2-amine (CAS No. 21224-16-8) provides a key intermediate for the development of novel therapeutic agents. The protocol described herein utilizes the reaction of 4-ethylaniline with potassium thiocyanate in the presence of bromine to achieve an efficient synthesis.

Reaction Scheme

The synthesis proceeds in two main steps: first, the formation of the N-(4-ethylphenyl)thiourea intermediate from 4-ethylaniline and potassium thiocyanate, followed by an in-situ oxidative cyclization using bromine to yield the final product, 6-Ethyl-1,3-benzothiazol-2-amine.

Application Notes and Protocols for 6-Ethyl-1,3-benzothiazol-2-amine in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3-benzothiazol-2-amine are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer effects. While specific research on 6-Ethyl-1,3-benzothiazol-2-amine is emerging, the broader family of 2-aminobenzothiazoles has demonstrated promising results in preclinical cancer studies. These compounds are known to exert their antitumor activities through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways critical for cancer cell proliferation and survival.[1][2]

This document provides a comprehensive guide for researchers interested in investigating the anticancer potential of 6-Ethyl-1,3-benzothiazol-2-amine. The application notes and protocols are based on established methodologies for structurally related benzothiazole derivatives and are intended to serve as a foundational resource for further research and development.

Potential Mechanisms of Action

Research on 2-aminobenzothiazole derivatives suggests that their anticancer effects are often mediated through the inhibition of various protein kinases involved in tumor growth and progression.[1][3][4][5] Key signaling pathways that are frequently targeted by this class of compounds include:

-

PI3K/AKT/mTOR Pathway: This is a crucial signaling network that regulates cell survival, growth, and proliferation.[6][7] Several 2-aminobenzothiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.[6][7]

-

Tyrosine Kinase Signaling: Receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 are often overexpressed in various cancers and play a vital role in tumor angiogenesis and metastasis.[3] Benzothiazole derivatives have been developed as potent inhibitors of these kinases.[3]

-

Cell Cycle Regulation: By targeting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]

Data Presentation: Anticancer Activity of Structurally Related Benzothiazole Derivatives

While specific quantitative data for 6-Ethyl-1,3-benzothiazol-2-amine is not yet widely available, the following table summarizes the in vitro anticancer activity (IC50 values) of various 6-substituted-1,3-benzothiazol-2-amine derivatives against a range of human cancer cell lines. This data provides a valuable reference for predicting the potential efficacy of the ethyl-substituted analogue.

| Compound/Derivative | Substitution at 6-position | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Fluoro | Hela (Cervical) | 2.41 | [1] |

| COS-7 (Kidney) | 4.31 | [1] | ||

| Derivative 2 | Nitro | MCF-7 (Breast) | 34.5 | [1] |

| HeLa (Cervical) | 44.15 | [1] | ||

| MG63 (Osteosarcoma) | 36.1 | [1] | ||

| Derivative 3 | Cyano | Hep-2 (Laryngeal) | Potent Activity | [1] |

| MCF-7 (Breast) | Potent Activity | [1] | ||

| HeLa (Cervical) | Potent Activity | [1] | ||

| MiaPaCa-2 (Pancreatic) | Potent Activity | [1] | ||

| SW 620 (Colon) | Potent Activity | [1] | ||

| H 460 (Lung) | Potent Activity | [1] | ||

| Derivative 4 | Methoxy | C6 (Rat Glioma) | 4.63 | [3] |

| A549 (Lung) | 39.33 | [3] | ||

| Derivative 5 | Chloro | A549 (Lung) | 1.2 nM | [9] |

| SW620 (Colon) | 4.3 nM | [9] | ||

| HepG2 (Liver) | 48 nM | [9] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of 6-Ethyl-1,3-benzothiazol-2-amine.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

6-Ethyl-1,3-benzothiazol-2-amine

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 6-Ethyl-1,3-benzothiazol-2-amine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-